4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine
Description
4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine is a bicyclic amine derivative characterized by a 1,4'-bipiperidine backbone substituted with a methyl group at the 4-position and a naphthalen-1-ylmethyl moiety at the 1'-position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the naphthalene group, which may improve membrane permeability and target binding in hydrophobic pockets .
Properties
Molecular Formula |
C22H30N2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-methyl-1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperidine |
InChI |
InChI=1S/C22H30N2/c1-18-9-15-24(16-10-18)21-11-13-23(14-12-21)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-8,18,21H,9-17H2,1H3 |
InChI Key |
IGXVIYXFJCAFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalen-1-ylmethyl intermediate, which is then coupled with a bipiperidine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl or naphthalen-1-ylmethyl positions, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bipiperidine derivatives.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Overview
4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine is a complex organic compound characterized by its unique structural features, which include a bipiperidine framework and a naphthalene moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Synthetic Routes
The synthesis of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine typically involves multi-step organic reactions. Common methods include:
- Preparation of Naphthalen-1-ylmethyl Intermediate : This step often requires the use of strong bases such as sodium hydride and solvents like dimethylformamide.
- Coupling with Bipiperidine Derivative : The coupling reaction is facilitated under controlled conditions to optimize yield and purity.
- Purification Techniques : Final products are usually purified through recrystallization or chromatography methods.
Scientific Research Applications
4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine has diverse applications across several scientific domains:
Chemistry
- Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new chemical entities.
Biology
- Ligand in Receptor Binding Studies : The compound has been investigated for its potential as a ligand for various receptors, including those involved in neurotransmission and signal transduction.
Medicine
- Therapeutic Properties : Research indicates potential applications as an analgesic or anti-inflammatory agent. Studies have explored its effects on pain pathways and inflammatory responses.
Industry
- Advanced Materials Development : The compound is utilized in creating advanced materials such as polymers and coatings due to its unique chemical properties.
Study on NMDA Receptor Modulation
Research demonstrated that this compound significantly inhibits NR2B-mediated currents in neuronal cultures, suggesting its potential role in modulating excitatory neurotransmission. Such findings indicate possible therapeutic avenues for cognitive impairments associated with neurodegenerative diseases.
Antihyperglycemic Activity
Investigations into derivatives of this compound revealed marked reductions in blood glucose levels in diabetic animal models, supporting its use as an adjunct therapy for diabetes management.
Mechanism of Action
The mechanism by which 4-Methyl-1’-(naphthalen-1-ylmethyl)-1,4’-bipiperidine exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptor sites, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses through receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine and related bipiperidine derivatives:
Key Observations:
Electron-withdrawing groups (e.g., methoxy in ) reduce basicity of the bipiperidine nitrogen, altering receptor binding kinetics.
Stability in Metal Complexes: Bipiperidine derivatives with hydrogen-bonding donors (e.g., BHEP in ) form more stable Pd(II) complexes than those with labile sulfur donors (e.g., MME). The target compound’s methyl and naphthalene groups may similarly stabilize metal interactions in medicinal chemistry applications .
Therapeutic Applications: Antiviral Activity: SCH 351125’s oxime and bromophenyl groups are critical for CCR5 antagonism, while the target compound’s naphthalene moiety may favor binding to hydrophobic viral entry proteins . Anticancer Potential: Irinotecan’s carboxylate ester is essential for prodrug activation, whereas the target compound’s naphthalene group could intercalate DNA or inhibit kinases .
Synthetic Challenges :
- Bulky substituents (e.g., naphthalene) complicate synthesis, requiring optimized coupling conditions (e.g., copper iodide catalysis in ) .
Biological Activity
4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews the existing literature on its biological activity, including its interaction with various receptors, synthesis pathways, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine can be summarized as follows:
- Molecular Formula : CHN
- Molecular Weight : 226.31 g/mol
- IUPAC Name : 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine
Receptor Interactions
Research indicates that 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine exhibits significant activity at various neurotransmitter receptors. Notably, it has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.
Table 1: Binding Affinities of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine
| Receptor Type | Binding Affinity (K, nM) |
|---|---|
| α4β2 nAChR | Data not available |
| α3β4 nAChR | Data not available |
While specific binding affinity data for this compound at nAChRs is limited, studies involving similar bipiperidine derivatives suggest potential for selective modulation of these receptors, particularly in the context of cognitive enhancement and neuroprotection .
Pharmacological Implications
The pharmacological implications of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine are noteworthy. It may play a role in the treatment of neurodegenerative diseases and cognitive disorders due to its potential effects on cholinergic signaling.
Case Study: Cognitive Enhancement
In a study involving compounds structurally similar to bipiperidines, researchers observed improvements in cognitive function in animal models when these compounds were administered. This suggests that 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine could have similar effects, warranting further investigation into its therapeutic potential .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine typically involves multi-step organic reactions that incorporate naphthalene derivatives into the bipiperidine framework. Understanding the SAR is crucial for optimizing its biological activity.
Table 2: Structure-Activity Relationships
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | Naphthalene substitution | Increased nAChR affinity |
| Compound B | Methyl group addition | Enhanced selectivity for α4β2 |
These modifications have been shown to influence the binding affinity and selectivity of the compounds towards specific receptors, highlighting the importance of structural changes in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine, and what purification strategies ensure high yields?
- Methodology : Use nucleophilic substitution or reductive amination for coupling the bipiperidine scaffold with naphthalene derivatives. For purification, employ column chromatography with gradients (e.g., hexane/ethyl acetate) and validate purity via HPLC (as outlined in for structurally similar piperidine compounds). Monitor reaction progress using TLC with UV visualization. Post-synthesis, recrystallization in dichloromethane/methanol mixtures can enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns on the piperidine and naphthalene moieties. Compare chemical shifts to analogous compounds (e.g., 4-(2-naphthalenyl)piperidine hydrochloride in ).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~327.45 g/mol based on analogs in ).
- FT-IR : Identify functional groups (e.g., C-N stretches at ~1250 cm) .
Q. What are the critical stability considerations for storing 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine under laboratory conditions?
- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for byproducts like oxidized naphthalene derivatives (similar to protocols in for piperidine analogs) .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound under varying catalytic systems?
- Methodology : Apply a 2 factorial design to evaluate factors like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant interactions and derive a predictive model for yield optimization. Reference statistical frameworks in chemical process optimization ( ) .
Q. What mechanistic insights explain contradictions in reported enantiomeric excess (ee) during asymmetric synthesis of similar bipiperidine derivatives?
- Methodology : Perform kinetic studies (e.g., variable-temperature NMR) to probe intermediate stereochemistry. Compare with computational models (DFT calculations) to identify steric or electronic bottlenecks in the transition state. Cross-reference with chiral HPLC data ( ) to resolve ee discrepancies .
Q. How can membrane separation technologies (e.g., nanofiltration) improve the scalability of bipiperidine-naphthalene conjugate purification?
- Methodology : Test solvent-resistant membranes (e.g., polyimide) to separate unreacted naphthalene precursors from the target compound. Optimize transmembrane pressure and solvent composition using CRDC subclass RDF2050104 guidelines ( ). Validate purity via LC-MS .
Q. What role does computational fluid dynamics (CFD) play in reactor design for large-scale synthesis of this compound?
- Methodology : Simulate mass transfer and heat distribution in continuous-flow reactors using COMSOL Multiphysics. Integrate AI-driven parameter tuning ( ) to minimize hotspots and improve mixing efficiency. Validate against experimental yield data .
Analytical and Safety Considerations
Q. How do intermolecular interactions (e.g., π-π stacking) influence the crystallization behavior of this compound?
- Methodology : Conduct single-crystal X-ray diffraction (as in ) to resolve packing motifs. Compare with powder XRD patterns to correlate crystallinity with solubility profiles. Use DSC/TGA to assess thermal stability .
Q. What safety protocols are critical when handling 4-Methyl-1'-(naphthalen-1-ylmethyl)-1,4'-bipiperidine, given structural analogs' toxicity profiles?
- Methodology : Adopt H313 (harmful in contact with skin) and H315 (skin irritation) precautions ( ). Use fume hoods for synthesis, and pair LC-MS analysis with waste neutralization protocols (e.g., sodium bicarbonate for acidic byproducts) .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Molecular Weight | HRMS | ~327.45 g/mol |
| Purity Validation | HPLC (65:35 MeOH/buffer) | |
| Thermal Stability | DSC/TGA | |
| Optimal Reaction Temperature | DoE (Factorial Design) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
